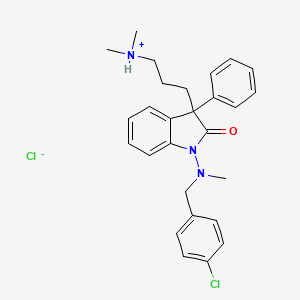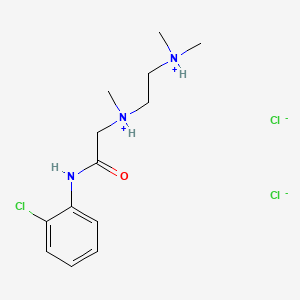
o-Chloro-2-(methyl(2-(dimethylamino)ethyl)amino)acetanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride is a complex organic compound that features both chloroaniline and dimethylazaniumyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride typically involves multiple steps. The initial step often includes the formation of the chloroaniline derivative, followed by the introduction of the oxoethyl group. The final step involves the addition of the dimethylazaniumyl group, resulting in the formation of the dichloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chloroaniline derivatives and dimethylazaniumyl-containing compounds. Examples include:
Chloroaniline derivatives: Compounds with similar chloroaniline structures but different substituents.
Dimethylazaniumyl compounds: Compounds containing the dimethylazaniumyl group but with different functional groups attached.
Uniqueness
The uniqueness of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
101651-65-4 |
|---|---|
Fórmula molecular |
C13H22Cl3N3O |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C13H20ClN3O.2ClH/c1-16(2)8-9-17(3)10-13(18)15-12-7-5-4-6-11(12)14;;/h4-7H,8-10H2,1-3H3,(H,15,18);2*1H |
Clave InChI |
XELBOPHJKRXBEN-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




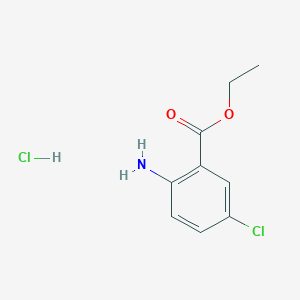
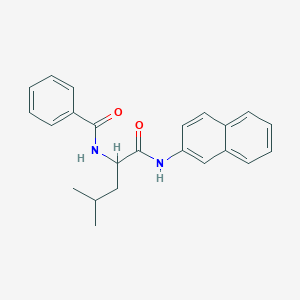
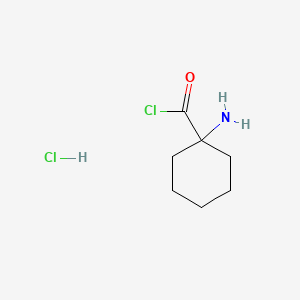

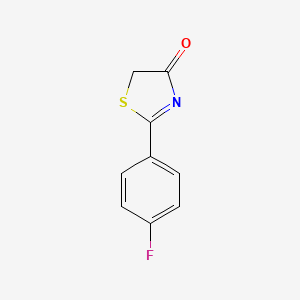

![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)


